Tafenoquine Tafenoquine N(4)-{2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine is an aminoquinoline that is 8-aminoquinoline which is substituted by methoxy groups at positions 2 and 6, a methyl group at position 4, and a m-(trifluoromethyl)phenoxy group at position 5, and in which the amino substituent at position 8 is itself substituted by a 5-aminopentan-2-yl group. It is a member of (trifluoromethyl)benzenes, an aminoquinoline, an aromatic ether, a primary amino compound and a secondary amino compound.
Tafenoquine is an 8-aminoquinoline analogue of primaquine which varies only on the presence of a 5-phenoxy group. It was discovered by the scientists at the Walter Reed Army Institute of Research in 1978 as a substitute for primaquine that would be more effective against relapsing vivax malaria. Tafenoquine was further developed collaboratively between GlaxoSmithKline and Medicines for Malaria Venture. It was FDA approved on July 20, 2018.
Tafenoquine is an aminoquinoline that is used in combination with other antimalarials for the prevention of relapse of Plasmodium vivax malaria and by itself as prophylaxis against all species of malaria. Tafenoquine has been linked to low rates of transient and asymptomatic serum enzyme elevations during therapy but has not been associated with instances of clinically apparent acute liver injury.
Tafenoquine is an orally bioavailable 8-aminoquinoline derivative, with antimalarial activity. Although the mechanism is not completely understood, upon administration, tafenoquine inhibits the parasitic enzyme heme polymerase in the blood stages of the parasites. This inhibits the conversion of the toxic heme into non-toxic hemazoin, thereby resulting in the accumulation of toxic heme within the parasite. Tafenoquine is active against all the stages of Plasmodium species and is also active against the pre-erythrocytic liver stages of the parasites. This prevents the development of the erythrocytic forms of the parasite which are responsible for relapses in P. vivax malaria.
TAFENOQUINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for plasmodium vivax malaria and malaria and has 3 investigational indications.
See also: Tafenoquine Succinate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 106635-80-7
VCID: VC20745224
InChI: InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3
SMILES: Array
Molecular Formula: C24H28F3N3O3
Molecular Weight: 463.5 g/mol

Tafenoquine

CAS No.: 106635-80-7

Cat. No.: VC20745224

Molecular Formula: C24H28F3N3O3

Molecular Weight: 463.5 g/mol

* For research use only. Not for human or veterinary use.

Tafenoquine - 106635-80-7

Specification

CAS No. 106635-80-7
Molecular Formula C24H28F3N3O3
Molecular Weight 463.5 g/mol
IUPAC Name 4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
Standard InChI InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3
Standard InChI Key LBHLFPGPEGDCJG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC
Appearance Solid powder

Introduction

Chemical Properties and Structure

Tafenoquine belongs to the 8-aminoquinoline class of antimalarial compounds, sharing structural similarities with primaquine but featuring important modifications that alter its pharmacokinetic profile . A key structural characteristic that distinguishes tafenoquine is its 3-(trifluoromethyl)phenoxy group, which prevents position 5 from direct oxidation . This structural feature contributes significantly to tafenoquine's slow elimination and long-acting activity .

According to FDA documentation, tafenoquine tablets contain the active pharmaceutical ingredient (tafenoquine succinate) and several inactive ingredients including microcrystalline cellulose, hypromellose, iron oxide red, macrogol/polyethylene glycol, and titanium dioxide in the film coating .

Mechanism of Action

The mechanism of action of tafenoquine remains incompletely characterized, though research has yielded important insights into its pharmacodynamic properties . Several key aspects of tafenoquine's mechanism have been identified:

Metabolic Activation

Evidence strongly suggests that tafenoquine requires metabolic activation by cytochrome P450 isozyme 2D6 (CYP 2D6) to exert its antiparasitic effects . Studies in animal models support this connection, demonstrating that both the antiplasmodial activity and pharmacokinetics of tafenoquine depend on CYP 2D enzymes . This metabolism appears similar to primaquine, where CYP 2D6-mediated activation is necessary for efficacy.

Oxidative Stress Production

Following metabolic activation, tafenoquine is converted to hydroxylated species that are unstable and highly redox reactive . These metabolites undergo redox cycling, generating reactive quinoneimine metabolites that can be converted back to hydroxylated derivatives under aerobic conditions . This cycle leads to accumulation of hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS) in parasite-infected cells, which appears to be the primary mechanism of parasite death .

Despite structural modifications that prevent direct oxidation at position 5, the 5,6-o-quinone metabolite of tafenoquine has been detected in vivo, suggesting alternative metabolic pathways leading to similar oxidative products as primaquine .

Activity Against Dormant Parasites

A critical aspect of tafenoquine's therapeutic value is its activity against dormant hypnozoite forms of Plasmodium vivax, which are responsible for relapsing malaria infections . During dormancy, these parasites generally suppress metabolic and transcriptional activities while maintaining active redox metabolism and heat shock protein 70 expression, which typically renders them resistant to most antimalarial agents . Tafenoquine appears unique in its ability to disrupt cellular homeostasis in established hypnozoites through its oxidative metabolites .

Pharmacokinetics

Absorption and Distribution

Tafenoquine demonstrates distinctive pharmacokinetic properties that contribute to its clinical utility. In clinical studies, tafenoquine has typically been administered under fed conditions, which appears to significantly impact its absorption . When administered with a high-calorie, high-fat meal, the following pharmacokinetic parameters were observed for a 200 mg dose (two 100-mg tablets):

ParameterValue
Cmax (peak concentration)147 ng/mL (20.7% CV*)
Tmax (time to peak)14 hr (range: 6-72 hr)
AUCinf (total exposure)70 hrmcg/mL (24.6% CV)

*CV = Coefficient of Variance

The plasma exposure (AUCinf) increased by 41% when tafenoquine was administered with a high-calorie, high-fat meal compared to fasted state , suggesting that food significantly enhances absorption.

Elimination

The most clinically significant pharmacokinetic property of tafenoquine is its extended elimination half-life of approximately 16 days . This prolonged half-life enables the drug to be administered as a single dose for radical cure or weekly for chemoprophylaxis, providing substantial advantages over primaquine, which requires daily administration for 7-14 days due to its rapid elimination .

Clinical Applications

Malaria Prophylaxis

Tafenoquine is approved for malaria prophylaxis in adults 18 years and older . The recommended prophylactic regimen follows a three-phase approach:

  • Loading phase: 200 mg (2 × 100 mg tablets) once daily for three consecutive days before travel to a malaria-endemic area

  • Maintenance: 200 mg (2 × 100 mg tablets) once weekly during travel for up to six months

  • Terminal phase: 200 mg (2 × 100 mg tablets) in the week following return from travel

This regimen leverages tafenoquine's long half-life to provide extended protection with infrequent dosing.

Radical Cure of Plasmodium vivax Malaria

For the radical cure of Plasmodium vivax malaria, tafenoquine is administered as a single 300 mg dose in combination with chloroquine . This combination aims to both clear blood-stage parasites and eliminate hypnozoites from the liver to prevent relapse.

Research suggests that the currently recommended 300 mg dose (equivalent to 5 mg/kg in a 60 kg adult) achieves approximately 70% of the maximal obtainable hypnozoiticidal effect . Pharmacodynamic modeling indicates that increasing the dose to 7.5 mg/kg (approximately 450 mg in a 60 kg adult) could potentially increase efficacy to achieve a 90% reduction in the risk of P. vivax recurrence .

Emerging Application: Babesiosis Treatment

An emerging application under investigation is tafenoquine's potential for treating babesiosis, a tick-borne illness caused by Babesia parasites that is often found as a co-infection with Lyme disease . A randomized, double-blind, placebo-controlled clinical trial (NCT06207370) is evaluating the efficacy and safety of tafenoquine in combination with standard-of-care treatment for hospitalized patients with severe babesiosis .

This research direction is supported by preliminary evidence from a case study series suggesting that tafenoquine combined with standard-of-care treatment exhibited promising results in immunosuppressed patients with relapsing babesiosis who had failed prior treatments .

Current Research and Future Directions

Optimizing Dosage Regimens

Recent pharmacodynamic modeling suggests that higher tafenoquine doses could provide enhanced efficacy against P. vivax hypnozoites without compromising safety . Clinical trials investigating higher tafenoquine doses (e.g., 7.5 mg/kg or 450 mg in a 60 kg adult) are needed to characterize the efficacy, safety, and tolerability of these regimens .

Expanding Therapeutic Applications

The ongoing clinical trial for babesiosis (NCT06207370) represents an important expansion of tafenoquine's potential therapeutic applications . This trial is scheduled to recruit patients in the summer of 2025, with an interim analysis anticipated in early 2026 . If successful, this could establish tafenoquine as a treatment option for a tick-borne illness for which therapeutic options are currently limited.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator